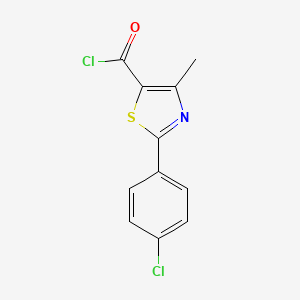

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride (also known as CMTC) is a chemical compound that has been studied extensively for its potential applications in the scientific research field. It is a white crystalline solid with a melting point of 145-148°C and a boiling point of 253-255°C. CMTC has been used in a variety of laboratory experiments, including those related to organic synthesis and biochemistry.

Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

The thiazole nucleus of compounds like 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride has been reported to exhibit significant antimicrobial properties. These compounds can block the biosynthesis of certain bacterial lipids, which is a promising strategy to combat microbial resistance . The development of new antimicrobial agents from such compounds is crucial due to the alarming level of resistance against current antimicrobial drugs.

Anticancer Drug Synthesis

Thiazole derivatives have shown potential as antiproliferative agents, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). The synthesis of new compounds with the thiazole nucleus could lead to the discovery of novel anticancer drugs with improved efficacy against drug-resistant cancer cells .

Molecular Modelling and Drug Design

The structural versatility of thiazole compounds allows for extensive molecular modelling studies. These studies can predict the binding affinity and interaction of these compounds with various biological targets, aiding in the rational design of drugs with specific actions .

Pharmacological Research

The thiazole nucleus is known for its wide range of medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Research into the pharmacological applications of thiazole derivatives can lead to the development of drugs with multiple therapeutic effects .

Chemical Synthesis and Modification

Compounds with a thiazole nucleus serve as key intermediates in the synthesis of more complex chemical entities. They can be modified to enhance their properties or to create derivatives with specific functions for further research and development .

Biochemical Studies

The reactivity of thiazole derivatives makes them suitable for biochemical studies, particularly in understanding the interaction between small molecules and biological macromolecules. This can provide insights into the mechanisms of action of various drugs and lead to the development of targeted therapies .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NOS/c1-6-9(10(13)15)16-11(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMARAXFBBVCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428172 |

Source

|

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54001-22-8 |

Source

|

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)

![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)

![1-(8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)ethanone](/img/structure/B1365377.png)

![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1365382.png)